Cas no 897467-98-0 (2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole)

2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (5-chloro-2-thienyl)[4-(6-ethyl-2-benzothiazolyl)-1-piperazinyl]-
- 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole
-
- Inchi: 1S/C18H18ClN3OS2/c1-2-12-3-4-13-15(11-12)25-18(20-13)22-9-7-21(8-10-22)17(23)14-5-6-16(19)24-14/h3-6,11H,2,7-10H2,1H3
- InChI Key: BWONALBPALRWBZ-UHFFFAOYSA-N
- SMILES: C(C1SC(Cl)=CC=1)(N1CCN(C2=NC3=CC=C(CC)C=C3S2)CC1)=O
2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-0188-10μmol |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-25mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-100mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-5μmol |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-2μmol |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-30mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-20μmol |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-75mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-1mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2609-0188-20mg |
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole |
897467-98-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole Related Literature
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole
Professional Introduction to Compound with CAS No. 897467-98-0 and Product Name: 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole
The compound identified by the CAS number 897467-98-0 and the product name 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including thiophene and benzothiazole, combined with a piperazine moiety, suggests a high degree of molecular complexity that may contribute to unique pharmacological properties.
In recent years, the exploration of biaryl and heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The structural motif of 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole aligns well with this trend, as it incorporates elements known to enhance binding affinity and selectivity. Specifically, the 5-chlorothiophene moiety introduces a chlorine atom that can participate in hydrogen bonding or halogen interactions with biological targets, while the piperazine ring is frequently employed in drug design due to its ability to modulate receptor activity. These features make the compound a promising candidate for further investigation.
Current research in medicinal chemistry emphasizes the synthesis of multifunctional molecules that can interact with multiple targets or exhibit synergistic effects. The 6-ethyl substituent in the benzothiazole ring may contribute to steric hindrance or electronic modulation, influencing the compound's overall pharmacokinetic profile. Additionally, the combination of 1,3-benzothiazole and piperazine has been explored in various therapeutic contexts, including antiviral and anti-inflammatory applications. This structural configuration suggests that 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole could serve as a versatile scaffold for developing new drugs.
Advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies on 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole have indicated potential interactions with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations suggest that this compound may inhibit certain kinases or modulate neurotransmitter receptors, which are relevant to neurological disorders. Such findings underscore the importance of computational tools in guiding experimental design and optimizing lead compounds.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 5-chlorothiophene unit is particularly challenging due to its sensitivity to nucleophilic attack. However, modern synthetic methodologies have improved yields and purity levels significantly. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the biaryl core of 2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-y l -6 -ethyl -1 ,3 -benzothiazole, ensuring high regioselectivity and functional group tolerance. These advancements have made it feasible to explore more complex derivatives for drug development.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it exhibits moderate activity against certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest. Furthermore, its interaction with mitochondrial proteins has been observed under specific conditions, which could be relevant for developing treatments targeting energy metabolism disorders. While these findings are preliminary, they highlight the compound's potential as a therapeutic agent worthy of further exploration.
The role of heterocyclic compounds in drug discovery cannot be overstated. The structural diversity offered by molecules like 2 - 4 - ( 5 - chlorothiophene - 2 - carbonyl ) piperazin - 1 - y l - 6 - ethyl - 1 , 3 - benzothiazole allows for fine-tuning of pharmacological properties through structural modifications. Researchers are increasingly leveraging such scaffolds to develop drugs with improved efficacy and reduced side effects. The integration of machine learning algorithms into virtual screening processes has further accelerated the identification of promising candidates from large chemical libraries.
Future directions for research on this compound include exploring its mechanism of action at a molecular level and optimizing its pharmacokinetic properties through structure-based drug design. Collaborative efforts between synthetic chemists and biochemists will be essential in unraveling how this molecule interacts with biological systems. Additionally, clinical trials may be warranted once sufficient preclinical data is accumulated to support its therapeutic potential.
The development of novel pharmaceuticals remains a dynamic field driven by innovative chemical discoveries. The case of 897467 - 98 - 0 and 2 - 4 - ( 5 - chlorothiophene - 2 - carbonyl ) piperazin - 1 - y l - 6 - ethyl - 1 , 3 - benzothiazole exemplifies how complex molecular architectures can yield promising therapeutic agents when studied systematically using interdisciplinary approaches.
897467-98-0 (2-4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl-6-ethyl-1,3-benzothiazole) Related Products
- 1021939-79-6(methyl 2-(3-bromopyridin-2-yl)aminoacetate)
- 903854-74-0(7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one)
- 2227895-46-5((1S)-2-amino-1-6-(pyrrolidin-1-yl)pyridin-3-ylethan-1-ol)
- 921547-92-4(2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide)
- 667444-95-3(4-Cyclopropyl-5-propyl-4h-1,2,4-triazole-3-thiol)
- 2228400-70-0(1-(4-nitrobutyl)-1H-1,2,3,4-tetrazole)
- 536710-64-2(3-(4-fluorophenyl)-2-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2088321-37-1((R)-N-((R)-1-(4-Methoxyphenyl)Ethyl)-8-Azaspiro[4.5]Decan-1-Amine)
- 332110-52-8(N-{2-(difluoromethoxy)phenylmethylidene}hydroxylamine)
- 1805023-31-7(Methyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)




